molecular formula C18H15N B11099278 2,3-dimethyl-11H-indeno[1,2-b]quinoline

2,3-dimethyl-11H-indeno[1,2-b]quinoline

Cat. No.: B11099278
M. Wt: 245.3 g/mol
InChI Key: JNXGQZGOFUXFNE-UHFFFAOYSA-N
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Description

2,3-Dimethyl-11H-indeno[1,2-b]quinoline is a heterocyclic compound that belongs to the class of indenoquinolines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-11H-indeno[1,2-b]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aromatic aldehydes, indan-1,3-dione, and dimedone in the presence of a catalyst such as CuO supported on zeolite-Y . The reaction is carried out in ethanol under reflux conditions, resulting in high yields of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-11H-indeno[1,2-b]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties .

Scientific Research Applications

2,3-Dimethyl-11H-indeno[1,2-b]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dimethyl-11H-indeno[1,2-b]quinoline involves its interaction with various molecular targets and pathways. For instance, it can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular processes, contributing to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethyl-11H-indeno[1,2-b]quinoline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the dimethyl groups can enhance its stability and potentially improve its interaction with biological targets .

Properties

Molecular Formula

C18H15N

Molecular Weight

245.3 g/mol

IUPAC Name

2,3-dimethyl-11H-indeno[1,2-b]quinoline

InChI

InChI=1S/C18H15N/c1-11-7-14-10-15-9-13-5-3-4-6-17(13)19-18(15)16(14)8-12(11)2/h3-9H,10H2,1-2H3

InChI Key

JNXGQZGOFUXFNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)C3=NC4=CC=CC=C4C=C3C2

Origin of Product

United States

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